Perindoprilat-d3 (disodium)

Description

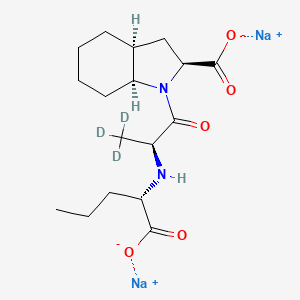

Perindoprilat-d3 (disodium) is a deuterium-labeled isotopologue of the angiotensin-converting enzyme (ACE) inhibitor perindoprilat. It is primarily utilized as an internal standard in quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to enhance the precision of pharmacokinetic and metabolic studies . The incorporation of three deuterium atoms (d3) at specific positions in the molecule reduces metabolic degradation rates, thereby improving its stability and utility in tracing drug behavior in vivo .

Properties

Molecular Formula |

C17H26N2Na2O5 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

disodium;(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxylatobutyl]amino]-3,3,3-trideuteriopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |

InChI |

InChI=1S/C17H28N2O5.2Na/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24;;/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/t10-,11-,12-,13-,14-;;/m0../s1/i2D3;; |

InChI Key |

RAEBTZGZWFPQQV-CHZIWOSKSA-L |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)[O-])N[C@@H](CCC)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCC(C(=O)[O-])NC(C)C(=O)N1C2CCCCC2CC1C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perindoprilat-d3 (disodium) involves the incorporation of deuterium into the Perindoprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Perindoprilat-d3 (disodium) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

Perindoprilat-d3 (disodium) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired outcome but generally involve controlled temperature and pH .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Perindoprilat-d3 (disodium) has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in quantitative analysis due to its deuterium labeling.

Biology: Studied for its effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its therapeutic potential in treating hypertension and heart failure.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical methods

Mechanism of Action

Perindoprilat-d3 (disodium) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, it leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular and Functional Comparison of Perindoprilat Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Use |

|---|---|---|---|---|

| Perindoprilat-d3 (disodium) | C₁₇H₂₄D₃N₂O₅·2Na | ~344.44 | N/A | LC-MS internal standard |

| Perindoprilat-d4 | C₁₇H₂₄D₄N₂O₅ | 344.44 | 1356841-18-3 | Metabolic tracer |

| Perindoprilat-13C3 | C₁₇¹³C₃H₂₈N₂O₅ | 343.39 | N/A | Analytical quantification |

| Perindoprilat (disodium) | C₁₇H₂₆N₂O₅·2Na | 340.42 + 2(22.99) | 95153-31-4 | ACE inhibition, cardiovascular research |

Table 2: Pharmacokinetic Implications of Deuterium Labeling

| Parameter | Perindoprilat-d3 (Inferred) | Non-Deuterated Perindoprilat | Deutetrabenazine (Reference) |

|---|---|---|---|

| Half-Life Extension | Moderate (CYP450 resistance) | Baseline | 2–3× increase |

| Metabolic Stability | High | Moderate | High |

| Analytical Utility | High (low background noise) | Limited | N/A |

Q & A

Q. What is the role of Perindoprilat-d3 (disodium) in quantitative pharmacokinetic studies, and how is it methodologically validated?

Perindoprilat-d3 (disodium) serves as a deuterium-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve quantification accuracy of non-deuterated analogs. Methodological validation involves:

- Calibration curves : Spiking known concentrations of the analyte and internal standard into biological matrices (e.g., plasma) to establish linearity .

- Isotopic purity assessment : Using high-resolution mass spectrometry to confirm minimal interference from non-deuterated species .

- Recovery optimization : Comparing extraction efficiency across different solvents (e.g., acetonitrile vs. methanol) to minimize matrix effects .

Q. How should researchers prepare and store Perindoprilat-d3 (disodium) to ensure stability in long-term studies?

- Preparation : Dissolve in deuterated solvents (e.g., D₂O) to avoid proton exchange, which could alter isotopic integrity .

- Storage : Aliquot and store at –80°C in amber vials to prevent photodegradation. Stability should be monitored via periodic LC-MS/MS analysis over 6–12 months, referencing disodium phosphate storage protocols for guidance on inert conditions .

Advanced Research Questions

Q. How can isotopic interference be mitigated when using Perindoprilat-d3 (disodium) in metabolic stability assays?

Advanced strategies include:

- Chromatographic separation : Optimizing gradient elution to resolve deuterated and non-deuterated species, reducing cross-talk in MS detection .

- Dynamic calibration : Incorporating real-time correction factors for isotopic contribution, validated using synthetic isotope dilution assays .

- Meta-analysis : Cross-referencing spectral libraries (e.g., Chemotion Repository) to identify confounding adducts or fragment ions .

Q. What methodologies address discrepancies in recovery rates between Perindoprilat-d3 (disodium) and its non-deuterated counterpart in multi-site studies?

- Standardized protocols : Adopt harmonized extraction procedures (e.g., solid-phase extraction with pH-controlled buffers) to minimize inter-lab variability .

- Blinded replicates : Introduce blinded quality-control samples across sites to identify systematic biases in data collection .

- Data normalization : Use ratio-based reporting (analyte/internal standard response) rather than absolute concentrations to account for instrument drift .

Q. How can researchers design experiments to evaluate the binding affinity of Perindoprilat-d3 (disodium) to angiotensin-converting enzyme (ACE) under varying pH conditions?

- Isothermal titration calorimetry (ITC) : Measure enthalpy changes during ligand-receptor interactions at pH 7.4 (physiological) vs. 6.5 (pathological), using disodium phosphate buffers for pH stabilization .

- Molecular docking simulations : Compare deuterated and non-deuterated binding modes with software like AutoDock Vina, referencing crystallographic data from the Cambridge Structural Database (CSD) .

Data Analysis and Reproducibility

Q. What steps ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for datasets involving Perindoprilat-d3 (disodium)?

- Metadata tagging : Include isotopic purity, synthesis batch numbers, and storage conditions using controlled vocabularies (e.g., ChEBI identifiers) .

- Repository selection : Deposit raw MS spectra in repositories like Chemotion or CSD, which assign DOIs and enforce QC checks .

- Cross-study validation : Use evidence tables (PICOT framework) to compare outcomes with prior studies, highlighting methodological divergences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.